2-[(2,4-Dichlorobenzyl)sulfanyl]-5-methoxy-4-(4-methoxyphenoxy)pyrimidine
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Overview
Description
2-[(2,4-Dichlorobenzyl)sulfanyl]-5-methoxy-4-(4-methoxyphenoxy)pyrimidine is a synthetic organic compound with the molecular formula C19H16Cl2N2O3S. This compound is characterized by its complex structure, which includes a pyrimidine ring substituted with methoxy and phenoxy groups, as well as a dichlorobenzyl sulfanyl moiety. It is of interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,4-Dichlorobenzyl)sulfanyl]-5-methoxy-4-(4-methoxyphenoxy)pyrimidine typically involves multiple steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between appropriate precursors such as 2,4-dichlorobenzyl chloride and thiourea, followed by cyclization.
Substitution Reactions: The methoxy and phenoxy groups are introduced through nucleophilic substitution reactions. For instance, the methoxy group can be added using methanol in the presence of a base, while the phenoxy group can be introduced using phenol derivatives under similar conditions.
Final Assembly: The final step involves the coupling of the dichlorobenzyl sulfanyl group to the pyrimidine core, which can be achieved through a nucleophilic substitution reaction using a suitable sulfide source.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups if present, converting them to amines.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are used under controlled conditions to achieve desired substitutions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines (if nitro groups are present).
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-[(2,4-Dichlorobenzyl)sulfanyl]-5-methoxy-4-(4-methoxyphenoxy)pyrimidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(2,4-Dichlorobenzyl)sulfanyl]-5-methoxy-4-(4-methoxyphenoxy)pyrimidine is not fully understood but is believed to involve interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. Pathways involved could include signal transduction pathways, metabolic pathways, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
2-[(2,4-Dichlorobenzyl)sulfanyl]-4-(4-methoxyphenoxy)pyrimidine: Similar structure but lacks the methoxy group at the 5-position.
2-[(2,4-Dichlorobenzyl)sulfanyl]-5-methoxy-4-(4-hydroxyphenoxy)pyrimidine: Similar structure but has a hydroxy group instead of a methoxy group on the phenoxy ring.
Uniqueness
2-[(2,4-Dichlorobenzyl)sulfanyl]-5-methoxy-4-(4-methoxyphenoxy)pyrimidine is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical properties compared to its analogs
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
2-[(2,4-dichlorophenyl)methylsulfanyl]-5-methoxy-4-(4-methoxyphenoxy)pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16Cl2N2O3S/c1-24-14-5-7-15(8-6-14)26-18-17(25-2)10-22-19(23-18)27-11-12-3-4-13(20)9-16(12)21/h3-10H,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVHCKDALWQCNLA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OC2=NC(=NC=C2OC)SCC3=C(C=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16Cl2N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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